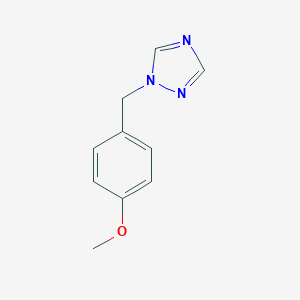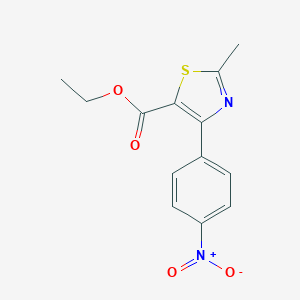
2-(1H-ピラゾール-3-イル)ピラジン
概要
説明
2-(1H-pyrazol-3-yl)pyrazine: is a heterocyclic compound that features both a pyrazine and a pyrazole ring.
科学的研究の応用
2-(1H-pyrazol-3-yl)pyrazine has several applications in scientific research:
作用機序
Target of Action
Pyrazole derivatives, which include 2-(1h-pyrazol-3-yl)pyrazine, have been found to exhibit a wide range of biological activities
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit tyrosine kinase , a key enzyme involved in signal transduction pathways. The specific interactions of 2-(1H-pyrazol-3-yl)pyrazine with its targets and the resulting changes require further investigation.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that 2-(1H-pyrazol-3-yl)pyrazine affects multiple pathways
Result of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects . These effects suggest that 2-(1H-pyrazol-3-yl)pyrazine could have significant impacts at the molecular and cellular levels.
Action Environment
Factors such as ph can influence the activity of similar compounds
生化学分析
Biochemical Properties
Pyrazole derivatives, which include 2-(1H-pyrazol-3-yl)pyrazine, have been reported to exhibit a wide range of biological activities .
Cellular Effects
Pyrazole derivatives have been reported to exhibit antibacterial, antifungal, and antiviral activities .
Molecular Mechanism
Pyrazole derivatives have been reported to exhibit kinase inhibitory activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at ambient temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-yl)pyrazine typically involves the formation of the pyrazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can be used to form pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production methods for 2-(1H-pyrazol-3-yl)pyrazine are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and cost-effective reagents and conditions, would apply. Optimization of reaction conditions to maximize yield and purity is crucial for industrial applications.
化学反応の分析
Types of Reactions
2-(1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoles typically yields pyrazolones, while reduction can yield pyrazolines .
類似化合物との比較
Similar Compounds
2-(1H-pyrazol-3-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Quinolinyl-pyrazoles: Compounds that feature both quinoline and pyrazole rings.
Uniqueness
2-(1H-pyrazol-3-yl)pyrazine is unique due to the presence of both pyrazine and pyrazole rings, which can confer distinct chemical and biological properties.
特性
IUPAC Name |
2-(1H-pyrazol-5-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSVVLLAMHTBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578975 | |
| Record name | 2-(1H-Pyrazol-5-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111781-54-5 | |
| Record name | 2-(1H-Pyrazol-3-yl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111781-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrazol-5-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-3-yl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features and coordination behavior of 2-(1H-pyrazol-3-yl)pyrazine with copper ions?
A: 2-(1H-pyrazol-3-yl)pyrazine is a polytopic N-donor ligand, meaning it can bind to metal ions through multiple nitrogen atoms. [] In the study by [], it forms a planar Cu2(ppz)2 dimer, where "ppz" represents the deprotonated form of the ligand. This dimer acts as a secondary building unit (SBU) in the construction of metal-organic frameworks (MOFs). The copper ions within the dimer exhibit a strong Jahn-Teller effect, allowing the SBU to bind various oxygen-donor anions like phosphate, molybdate, and polyoxometalates. This results in the formation of diverse MOF structures with potential applications in areas like catalysis and gas storage.
Q2: Can 2-(1H-pyrazol-3-yl)pyrazine be used to design luminescent materials?
A: Yes, research indicates that 2-(1H-pyrazol-3-yl)pyrazine can be incorporated into luminescent iridium(III) complexes. [] When coordinated to iridium(III) alongside 2-phenylbenzo[d]oxazole ligands, 2-(1H-pyrazol-3-yl)pyrazine contributes to the complex's ability to emit light in the green and yellow regions. These complexes exhibit promising quantum yields, reaching up to 46.1% in degassed dichloromethane solution. [] This suggests potential applications in organic light-emitting diodes (OLEDs) and other light-based technologies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)








![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)


